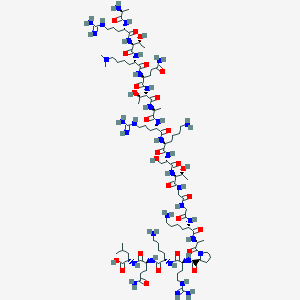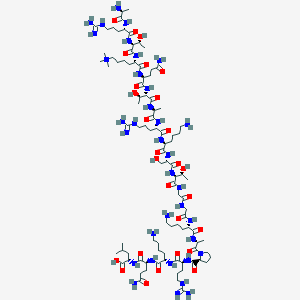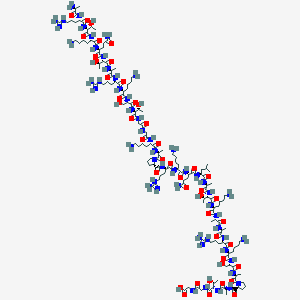
Cy5-Huwentoxin-IV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Huwentoxin IV (HwTx-IV) is a neurotoxin that was originally isolated from Haplopelma schmidti (Chinese bird spider). This lethal neurotoxin acts selectively on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, with an IC50 of 30 nM in rat DRG neurons. It preferentially inhibits neuronal voltage-gated sodium channel subtype hNav1.7 (SCN9A, IC50 is 26 nM), rNav1.2 (SCN2A, IC50 is 150 nM), and rNav1.3 (SCN3A, IC50 is 338 nM), compared with muscle subtypes rNav1.4 (SCN4A) and hNav1.5 (SCN5A) (IC50 is > 10 µM). Huwentoxin IV inhibits the activation of sodium channels by trapping the voltage sensor of domain II of the site 4 in the inward, closed configuration. Cy5-Huwentoxin IV is a fluorescently tagged version of Huwentoxin IV.
Wissenschaftliche Forschungsanwendungen
Neurotoxin Characterization and Structure
Cy5-Huwentoxin-IV, derived from spider venom, is a potent neurotoxin. Its molecular structure includes three disulfide bridges and a double-stranded antiparallel β-sheet, placing it in the inhibitor cystine knot structural family. This toxin specifically inhibits neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels without affecting tetrodotoxin-resistant (TTX-R) channels. The detailed structure and the crucial role of positively charged residues, especially Arg-26, in its binding to neuronal sodium channels, are noted. This information is foundational in understanding the toxin's interaction with its targets and potentially in the development of novel therapeutic agents (Peng et al., 2002).
Recombinant Expression and Potential Applications
Cy5-Huwentoxin-IV has been expressed recombinantly, offering a pathway to large-scale production. This capability is crucial for its potential use in analgesics, given its inhibitory action on Nav1.7 channels. The research highlights the importance of the C-terminal structure in the peptide's potency, revealing that modifications at the C-terminal end can significantly impact the peptide's effectiveness. This insight is valuable for developing more potent and specific peptides for potential therapeutic applications (Sermadiras et al., 2013).
Inhibition of Central Neuronal Sodium Channels
Synthetic versions of Cy5-Huwentoxin-IV have been shown to inhibit sodium channels in central neurons, albeit with a lower affinity compared to peripheral neurons. This differential sensitivity suggests a possible selectivity in the toxin's action, which could be exploited in designing drugs targeting specific neuronal pathways. The unique mechanism of action, distinct from other known toxins, indicates its potential as a lead compound for therapeutic development (Xiao et al., 2008).
Eigenschaften
Produktname |
Cy5-Huwentoxin-IV |
|---|---|
Aussehen |
dark lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Leu-Glu-Ile-Phe-Lys-Ala-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Lys-Leu-Val-Cys24-Ser-Arg-Lys-Thr-Arg-Trp-Cys31-Lys-Tyr-Gln-Ile-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys24 and Cys16-Cys31Length (aa): 35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







